Home > Products > Screening Compounds P96442 > Argatroban M1 metabolite
Argatroban M1 metabolite - 951130-92-0

Argatroban M1 metabolite

Catalog Number: EVT-519977
CAS Number: 951130-92-0
Molecular Formula: C23H32N6O5S
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argatroban M1 metabolite is a major derivative of Argatroban, a synthetic, direct thrombin inhibitor. [, , ] Argatroban undergoes rapid hepatic metabolism, primarily through hydroxylation and glucuronidation pathways, resulting in the formation of various metabolites, with M1 being the most prominent. [, , , , ] While Argatroban itself exhibits potent anticoagulant properties, its M1 metabolite possesses distinct pharmacological characteristics. [, ] Research on Argatroban M1 metabolite primarily focuses on understanding its pharmacokinetic and pharmacodynamic properties, especially in relation to Argatroban. [, , , ]

Argatroban

Compound Description: Argatroban is a small molecule that acts as a direct thrombin inhibitor. It is a peptidomimetic drug, meaning it mimics the structure and function of a peptide. Argatroban is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. [, ]

Relevance: Argatroban M1 metabolite is the major metabolite of Argatroban. [, ] The metabolite is formed through hepatic metabolism of argatroban, resulting in a structurally similar compound with distinct pharmacological characteristics. [, ] While both compounds exhibit anticoagulant activity, the M1 metabolite generally shows a weaker effect compared to the parent compound. [, ]

Pentoxifylline

Compound Description: Pentoxifylline is a medication used to improve blood flow in individuals with circulation disorders. It is classified as a hemorheological agent, working by altering the physical properties of blood and improving its flow. []

Relevance: While not structurally related, the pharmacokinetic modeling of Pentoxifylline's M1 metabolite was discussed alongside Argatroban M1 metabolite as an example of how phenomenological considerations are important for accurate model selection. [] This suggests a shared interest in understanding the pharmacokinetic behavior of active metabolites, even for compounds with different mechanisms of action.

Overview

Argatroban M1 metabolite is a significant metabolic product of Argatroban, a synthetic direct thrombin inhibitor used primarily as an anticoagulant. The M1 metabolite is formed through hepatic metabolism and exhibits anticoagulant properties that are 3- to 5-fold weaker than those of the parent compound, Argatroban. This compound is particularly relevant in clinical settings involving patients with heparin-induced thrombocytopenia, where Argatroban serves as a critical therapeutic agent.

Source and Classification

Argatroban is derived from L-arginine and classified as a small molecule anticoagulant. It is primarily utilized in intravenous administration, with its pharmacokinetics characterized by rapid distribution and metabolism in the liver. The M1 metabolite, along with other metabolites, is produced through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Argatroban involves multiple steps that typically include the following processes:

  1. Starting Material: The synthesis begins with L-arginine as a key precursor.
  2. Formation of Key Intermediates: Various chemical reactions are employed to construct the piperidine and quinoline structures within Argatroban.
  3. Final Assembly: The final product is obtained through coupling reactions that yield the complete structure of Argatroban.

The primary metabolic pathway for Argatroban involves hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The M1 metabolite is one of four known metabolites formed during this process.

Molecular Structure Analysis

Structure and Data

The molecular formula for Argatroban is C23H36N6O5SC_{23}H_{36}N_{6}O_{5}S, with a molar mass of approximately 508.64 g/mol. The structure features several functional groups, including:

  • A piperidine ring
  • A sulfonamide group
  • A tetrahydroquinoline structure

The specific arrangement of these components contributes to its function as a thrombin inhibitor, affecting its binding affinity and activity .

Chemical Reactions Analysis

Reactions and Technical Details

The metabolic conversion of Argatroban to its M1 metabolite involves several key reactions:

  1. Hydroxylation: Introduction of hydroxyl groups into the aromatic ring.
  2. Aromatization: Conversion of saturated rings to aromatic systems.
  3. Conjugation: Potential conjugation reactions leading to further metabolites.

These reactions are catalyzed by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Mechanism of Action

Process and Data

Argatroban functions as a direct thrombin inhibitor by binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. The M1 metabolite retains some inhibitory activity but is significantly less potent than Argatroban itself, exhibiting 20% weaker anticoagulant effects . This mechanism is vital for managing conditions like heparin-induced thrombocytopenia, where alternative anticoagulation strategies are necessary.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a clear solution for intravenous administration.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under normal storage conditions but sensitive to light and temperature extremes.

Relevant data indicate that Argatroban has a half-life ranging from 39 to 51 minutes, which influences dosing regimens in clinical settings .

Applications

Scientific Uses

Argatroban and its M1 metabolite are primarily used in clinical settings for:

  • Anticoagulation Therapy: Particularly in patients with heparin-induced thrombocytopenia.
  • Percutaneous Coronary Interventions: Used in patients at risk for thrombosis during cardiac procedures.
  • Research Applications: Studying thrombin inhibition mechanisms and developing new anticoagulants.

The unique properties of Argatroban make it an essential tool in managing thrombotic disorders while providing insights into anticoagulant therapy's pharmacodynamics and pharmacokinetics .

Introduction to Argatroban and Its Major Metabolite M1

Biochemical and Pharmacological Role of Argatroban as a Direct Thrombin Inhibitor

Argatroban is a synthetic peptidomimetic direct thrombin inhibitor derived from L-arginine. It exerts anticoagulant effects by reversibly binding to the active site of thrombin (Ki = 0.04 µM), inhibiting both soluble and clot-bound thrombin without requiring antithrombin III as a cofactor [4] [5]. This binding specificity blocks thrombin-mediated reactions: fibrin formation, activation of coagulation factors (V, VIII, XIII), protein C activation, and platelet aggregation [2] [4]. Unlike heparin-based anticoagulants, argatroban's low molecular weight (508.64 g/mol) and targeted mechanism enable effective inhibition of clot-associated thrombin while demonstrating minimal effects on related serine proteases (trypsin, factor Xa, plasmin) at therapeutic concentrations [4] [7].

Table 1: Key Pharmacological Properties of Argatroban

PropertyCharacteristicClinical Significance
Molecular Weight508.64 g/molEnables inhibition of clot-bound thrombin
Thrombin BindingReversible (Ki=0.04 µM)Predictable anticoagulant effects
SpecificitySelective for thrombinMinimal off-target protease effects
MechanismDirect active-site bindingAntithrombin III-independent activity
Therapeutic TargetsFree and clot-associated thrombinComprehensive anticoagulation

Metabolic Pathway of Argatroban: Formation and Significance of M1 Metabolite

Argatroban undergoes extensive hepatic metabolism primarily through hydroxylation and aromatization of its 3-methyltetrahydroquinoline ring, catalyzed by cytochrome P450 enzymes (CYP3A4/5) [1] [4]. This biotransformation generates four metabolites, with M1 (designated as the primary metabolite) accounting for up to 20% of plasma composition relative to the parent compound [4] [8]. Pharmacokinetic studies reveal that M1 formation occurs rapidly during continuous infusion, reaching mean plasma concentrations of 5.5 ± 2.8 μg/mL compared to argatroban's 0.7 ± 0.35 μg/mL at steady state in heparin-induced thrombocytopenia (HIT) patients [1].

The metabolic pathway exhibits significant clinical implications:

  • Accumulation Dynamics: M1 concentrations exceed parent drug levels by 2- to 8-fold in HIT patients with bleeding complications, suggesting potential concentration-dependent effects [1]
  • Elimination Profile: Unlike argatroban (terminal half-life: 39-51 minutes), M1 exhibits prolonged presence due to reduced clearance mechanisms [4] [8]
  • Hepatic Dependence: Impaired liver function dramatically reduces argatroban clearance (to 1.9 mL/kg/min) and extends half-life (to 181 minutes), directly impacting M1 generation rates [4] [8]
  • Excretion Pathways: 65% of argatroban-derived radioactivity is recovered in feces (including M1), while 22% appears in urine, confirming biliary elimination predominance [4]

Table 2: Comparative Pharmacokinetics of Argatroban and M1 Metabolite

ParameterArgatrobanM1 MetaboliteMethodology
Plasma Concentration0.7 ± 0.35 μg/mL5.5 ± 2.8 μg/mLHPLC monitoring [1]
Relative Potency100%20-33%In vitro thrombin inhibition [4]
Elimination Half-life39-51 minNot fully characterizedRadioisotope studies [4]
Hepatic Impairment ImpactClearance ↓ 60-70%Formation rate ↓Clinical trials [4] [8]
Renal DependenceMinimalMinimalStudies across Clcr 5-95 mL/min [4]

Structural Differentiation Between Argatroban and M1: Implications for Activity

The structural distinction between argatroban and its M1 metabolite centers on modifications to the 3-methyltetrahydroquinoline moiety. Argatroban contains a methyl-substituted tetrahydroquinoline ring system linked to a piperidinecarboxylic acid group through a sulfonylarginine scaffold [2] [7]. Metabolic transformation generates M1 via hydroxylation at the 3-methyl group, converting it to a hydroxymethyl or carboxylic acid derivative [1] [4]. This structural alteration is sufficient to reduce thrombin binding affinity by 3- to 5-fold compared to the parent compound [4] [8].

The activity implications of this structural change include:

  • Steric Hindrance: The hydroxyl group introduces spatial constraints that partially obstruct optimal positioning within thrombin's active site [1]
  • Electrostatic Alterations: Modified hydrogen bonding capacity reduces interaction strength with thrombin residues [1]
  • Molecular Flexibility: Increased polarity may reduce membrane permeability and alter distribution kinetics [4]
  • Protein Binding: While argatroban exhibits 54% plasma protein binding (20% albumin, 34% α1-acid glycoprotein), M1's binding characteristics remain unquantified but likely differ due to enhanced hydrophilicity [4]

HPLC analyses demonstrate clear separation of these compounds: argatroban elutes at 10.5 ± 0.3 minutes versus M1 at 3.9 ± 0.1 minutes using UV detection at 320 nm, enabling precise quantification in clinical samples [1]. This differentiation is clinically significant as conventional clot-based assays cannot distinguish their individual contributions to anticoagulant effects, potentially leading to underestimation of M1's pharmacological impact during therapy [1].

Table 3: Structural and Functional Comparison of Argatroban and M1

CharacteristicArgatrobanM1 MetaboliteAnalytical Detection
Core Structure3-methyltetrahydroquinolineHydroxylated quinolineHPLC retention: 10.5±0.3 min [1]
Key Functional GroupsMethyl groupHydroxymethyl/carboxylMass spectrometry [1]
Thrombin InhibitionKi = 0.04 µM3-5-fold reduced potencyEnzyme kinetics [4]
Plasma Protein Binding54% (Albumin+AGP)Not characterizedUltrafiltration studies [4]
Contribution to AnticoagulationPrimary activityPartial (20-33%)Correlation with clotting assays [1]

Compounds Mentioned:

  • Argatroban
  • M1 metabolite (Argatroban metabolite)
  • Thrombin
  • Cytochrome P450 CYP3A4/5

The metabolic conversion to M1 represents a critical determinant of argatroban's net pharmacological activity, particularly in hepatic impairment where metabolite accumulation may contribute significantly to anticoagulant effects despite reduced potency. This understanding enables more precise monitoring strategies using metabolite-specific assays during prolonged therapy [1] [4].

Properties

CAS Number

951130-92-0

Product Name

Argatroban M1 metabolite

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H32N6O5S

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1

InChI Key

YVJTZYSQJWCWQO-FHLIZLRMSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Synonyms

(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.